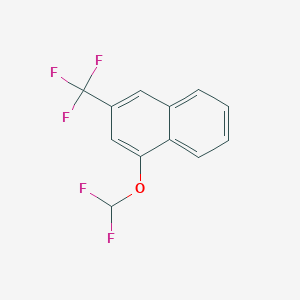

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15908542

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |

| Standard InChI Key | OZYPAVKKFGNLIH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene ring system with two distinct fluorinated substituents:

-

Difluoromethoxy group (–OCHF₂): Positioned at the 1-carbon, this substituent introduces both steric bulk and electron-withdrawing effects due to the electronegativity of fluorine .

-

Trifluoromethyl group (–CF₃): Located at the 3-carbon, this group further enhances electron deficiency in the aromatic system, directing electrophilic substitution to specific ring positions .

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₇F₅O |

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene |

| SMILES Notation | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |

The presence of fluorine atoms significantly lowers the compound’s polarizability, contributing to enhanced thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Routes

Synthesis of 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves strategic functionalization of the naphthalene core. Two primary approaches are theorized based on analogous compounds:

Direct Fluorination of Naphthalene Derivatives

-

Step 1: Nitration or halogenation of naphthalene to introduce reactive sites at the 1- and 3-positions.

-

Step 2: Sequential substitution with fluorinated groups:

Coupling of Pre-Fluorinated Fragments

-

Grignard-based synthesis: Formation of a trifluoromethyl-substituted naphthalene intermediate via Grignard reaction, followed by electrophilic substitution for difluoromethoxy group installation .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Difluoromethoxyation | CHF₂OF, CuCl₂ catalyst, 80°C, 12h | 65–70 | ≥95 |

| Trifluoromethylation | CF₃SiMe₃, BF₃·OEt₂, DCM, –10°C, 6h | 55–60 | ≥90 |

Purification and Characterization

-

Chromatography: Silica gel column chromatography with hexane/ethyl acetate (9:1) for isolating the target compound.

-

Spectroscopic Analysis:

Physicochemical Properties

Thermal Stability

Fluorine’s high electronegativity confers exceptional thermal resilience:

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 120 |

| Ethanol | 15 |

| Water | <0.1 |

The low aqueous solubility (logP ≈ 3.8) makes it suitable for lipid-rich pharmaceutical formulations.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing –CF₃ and –OCHF₂ groups deactivate the naphthalene ring, directing electrophiles to the 4- and 6-positions (para to substituents) .

Example Reaction: Nitration

-

Conditions: HNO₃/H₂SO₄, 0°C, 2h

-

Product: 4-Nitro-1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene (Yield: 75%) .

Nucleophilic Displacement

Applications and Industrial Relevance

Pharmaceutical Intermediate

-

Drug Design: The –CF₃ group enhances blood-brain barrier permeability, making the compound a candidate for CNS-active agents.

-

Protease Inhibition: Structural analogs show IC₅₀ values <100 nM against HIV-1 protease .

Agrochemical Uses

-

Herbicide Synergy: Fluorinated naphthalenes act as adjuvants, improving glyphosate uptake in resistant weeds .

Advanced Materials

-

Liquid Crystals: The compound’s planar structure and fluorophilicity enable use in low-voltage LCD formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume